molecular formula C11H24O3 B1254394 1-Octylglycerol

1-Octylglycerol

Cat. No.: B1254394
M. Wt: 204.31 g/mol
InChI Key: GUPXYSSGJWIURR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octylglycerol is an alkylglycerol.

Scientific Research Applications

1. Antimicrobial Properties

1-Octylglycerol has been identified as a potent antimicrobial agent. It effectively inactivates sexually transmitted bacterial pathogens like Neisseria gonorrhoeae, Streptococcus agalactiae, and Haemophilus ducreyi, while sparing the normal vaginal flora, such as Lactobacillus. This selective antimicrobial activity suggests its potential use as a microbicide candidate for sexual health applications (Moncla et al., 2008).

2. Microbicide Formulation for HIV Prevention

Research into developing liposome microbicide formulations for vaginal delivery of this compound (OG) has shown promise in HIV prevention. OG formulated in liposomes demonstrated significant in vitro activity against pathogens like Neisseria gonorrhoeae, HSV-1, HSV-2, and HIV-1. This formulation also showed minimal toxicity, highlighting its potential as a safe and effective microbicide product (Wang et al., 2012).

3. Chemical Industry Applications

1-Octanol, derived from this compound, is valuable in the chemical industry, where it is used as a plasticizer, a precursor in the production of linear low-density polyethylene (LLDPE), and as a growth inhibitor of tobacco plant suckers. Due to its diverse applications and high price, there is significant interest in sustainable production of 1-octanol via engineered microbes (Lozada et al., 2020).

4. Liposome Drug Delivery Systems

This compound, being amphiphilic, has been explored for its potential to assemble into bilayer vesicles, known as Algosomes, which can be applied as carriers for drugs. The formation and characterization of these vesicles indicate their suitability for drug delivery applications (Gopinath et al., 2002).

5. Anticancer Activity

Studies on 1-O-alkylglycerols (AKG), including this compound, show that they possess anticancer activity. For example, AKG extracted from marine organisms like the crab Paralithodes camtschaticus and the skate Bathyraja parmifera demonstrated anticancer effects on human melanoma cells. This suggests potential therapeutic applications of this compound and related compounds in cancer treatment (Latyshev et al., 2019).

Properties

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

(2S)-3-octoxypropane-1,2-diol

InChI

InChI=1S/C11H24O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11-13H,2-10H2,1H3/t11-/m0/s1

InChI Key

GUPXYSSGJWIURR-NSHDSACASA-N

Isomeric SMILES

CCCCCCCCOC[C@H](CO)O

Canonical SMILES

CCCCCCCCOCC(CO)O

Synonyms

1-O-octyl-sn-glycerol

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude octyl glycidyl ether (175 g), water (110 g; 6.111 mol), lauric acid (7.10 g; 0.033 mol) and sodium hydroxide (0.71 g; 0.018 mol) were placed in a 2-l autoclave, and the mixture was heated up to 157° C. while stirring it. The mixture was stirred for 5 hours as it was, and was then allowed to cool down to room temperature. The mixture was extracted with ethyl acetate (500 ml), and the extract was washed twice with water (300 ml). The solvent was then distilled off to obtain 165 g of crude monooctyl glyceryl ether. This crude product was purified by vacuum distillation (0.4-0.5 mmHg, 120-123° C.) to obtain 124 g of monooctyl glyceryl ether as a colorless transparent oil (total yield: 75%). Quenching of a proton signal (methylene in an epoxy ring) at δ=2.65, 2.80 was observed by 1H-NMR (200 MHz), thereby identifying the compound. The purity of the compound was found to be 99% by GLC.
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
catalyst
Reaction Step Three
Quantity
0.71 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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